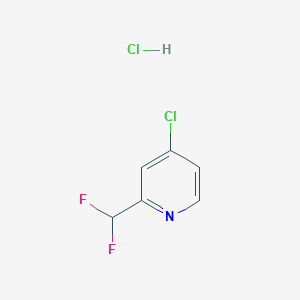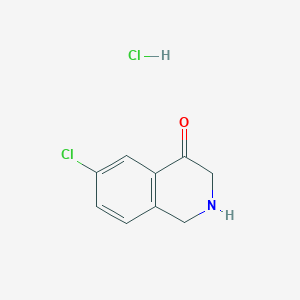
6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride
Vue d'ensemble
Description
6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride is a chemical compound with the CAS Number: 1414958-16-9 . It has a molecular weight of 218.08 and its IUPAC name is 6-chloro-2,3-dihydroisoquinolin-4 (1H)-one hydrochloride . It is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClNO.ClH/c10-7-2-1-6-4-11-5-9(12)8(6)3-7;/h1-3,11H,4-5H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 218.08 .Applications De Recherche Scientifique
6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride is a chemical compound with potential applications in various scientific research fields. Due to its structural characteristics, it may serve as a precursor or an active compound in the synthesis of pharmaceuticals, research in neurodegenerative diseases, and studies on cellular mechanisms. The search for literature specifically mentioning this compound yielded no direct results; however, insights can be drawn from research on similar compounds or those within the same chemical class, such as isoquinolines and their derivatives.
Isoquinoline Derivatives in Medical Research
Isoquinoline derivatives have been studied extensively for their potential therapeutic applications. For example, compounds related to this compound have been investigated for their roles in treating neurological disorders and in imaging studies related to Alzheimer's disease. 18F-labeled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (18F-MK-6240) is a PET tracer for imaging neurofibrillary tangles in Alzheimer's disease, demonstrating the potential of isoquinoline derivatives in contributing to neurodegenerative disease research (Lohith et al., 2018).
Potential for Antiviral Research
Isoquinoline derivatives have also been evaluated for their antiviral properties. Studies on compounds structurally related to this compound could inform research on new antiviral agents. For instance, the efficacy of isoquinoline compounds in inhibiting viral replication in models of human rhinovirus infection indicates a potential area of application for similar compounds in antiviral research (Togo et al., 1973).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
The primary targets of 6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride are currently unknown. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Biochemical Pathways
Isoquinoline derivatives have been found to interact with various biochemical pathways, but it’s unclear if this compound has the same effects .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Analyse Biochimique
Biochemical Properties
6-Chloro-2,3-dihydro-1H-isoquinolin-4-one hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain isoquinoline derivatives, which are known to be involved in various biochemical pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s ability to form hydrogen bonds and its structural similarity to other bioactive molecules make it a versatile agent in biochemical studies.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules. For instance, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that its stability can be influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with cellular toxicity, including apoptosis and necrosis
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it may influence the activity of enzymes involved in the metabolism of isoquinoline derivatives, thereby affecting the overall metabolic flux . Additionally, this compound can alter metabolite levels by modulating the activity of specific enzymes, leading to changes in the concentrations of key metabolic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters or by passive diffusion . Once inside the cells, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Propriétés
IUPAC Name |
6-chloro-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO.ClH/c10-7-2-1-6-4-11-5-9(12)8(6)3-7;/h1-3,11H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHVMTXKSLXNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)C(=O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Ethoxy-2-thienyl)methyl]amine](/img/structure/B1470912.png)
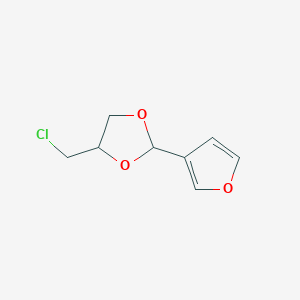
![5-Methyl-3-(piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470915.png)
![7-Methyl-3-(piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470918.png)
![{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine](/img/structure/B1470919.png)
![(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine](/img/structure/B1470921.png)
![{2-[4-(pyrrolidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1470923.png)
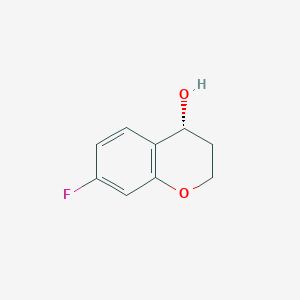

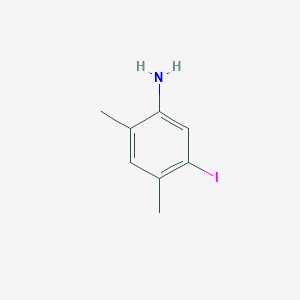
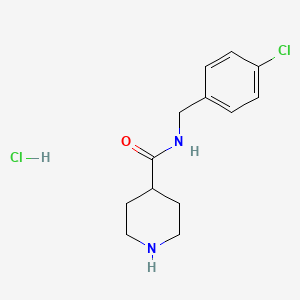
![4-[(Ethylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B1470933.png)
![Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester](/img/structure/B1470934.png)
